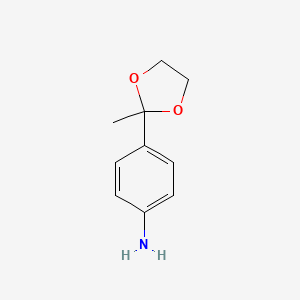
4-(2-Methyl-1,3-dioxolan-2-yl)aniline
Descripción general
Descripción
“4-(2-Methyl-1,3-dioxolan-2-yl)aniline” is a chemical compound with the molecular formula C9H11NO2 . It is used as a reagent in the preparation of luminogens and fluorescent polyimides .
Synthesis Analysis
The synthesis of “4-(2-Methyl-1,3-dioxolan-2-yl)aniline” involves various chemical reactions. For instance, it has been used in the preparation of a novel class of small molecule caspase-3 inhibitors .Molecular Structure Analysis
The molecular structure of “4-(2-Methyl-1,3-dioxolan-2-yl)aniline” can be analyzed using various spectroscopic techniques. For example, IR spectroscopy reveals the presence of various functional groups . NMR spectroscopy provides information about the chemical environment of the hydrogen and carbon atoms .Chemical Reactions Analysis
“4-(2-Methyl-1,3-dioxolan-2-yl)aniline” can undergo various chemical reactions. For instance, it has been used as a reagent in the preparation of luminogens and fluorescent polyimides .Physical And Chemical Properties Analysis
“4-(2-Methyl-1,3-dioxolan-2-yl)aniline” has a molecular weight of 165.19 . Its physical form is solid . The predicted pKa value is 4.44±0.10 .Aplicaciones Científicas De Investigación
- Application : Researchers have explored methyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate (MMC) , which can be synthesized from glycerol, as a bio-based solvent. However, being bio-derived alone isn’t sufficient for a solvent to be considered green. A 10-step method combining in silico modeling, experimental parameters, green synthesis, and toxicity testing helps evaluate new bio-based solvents .
- Application : 2-Ethyl-2-methyl-1,3-dioxolane serves as a reagent in the selective ketalization of 1-oxo functions in complex molecules. For instance, it has been used in the synthesis of natural products like (-)-strychnine .
- Application : In vitro studies investigated the degradation of 4-methyl-1,3-dioxolan-2-one (a related compound) in the blood of Wistar rats. Understanding its behavior provides insights into potential applications .
- Application : Researchers have explored the stretching and bending vibrations of the hetero-aromatic C–H ring in compounds like 4,5-dimethyl-1,3-dioxolan . These vibrational modes play a crucial role in molecular interactions and reactivity .
Bio-Based Solvents Development
Selective Ketalization Reagent
Blood Degradation Studies
Hetero-Aromatic C–H Ring Vibrations
Safety and Hazards
Mecanismo De Acción
Target of Action
It is used as a reagent in the preparation of luminogens and fluorescent polyimides
Biochemical Pathways
It is used in the preparation of luminogens and fluorescent polyimides , suggesting it may play a role in the biochemical pathways related to fluorescence.
Result of Action
As a reagent used in the preparation of luminogens and fluorescent polyimides , it likely contributes to the fluorescence properties of these compounds.
Propiedades
IUPAC Name |
4-(2-methyl-1,3-dioxolan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(12-6-7-13-10)8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAMNDBLMQFDFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 3-chlorosulfonyl-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2462100.png)
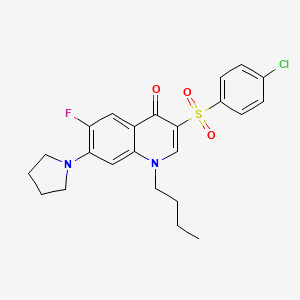
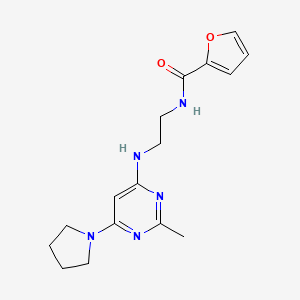
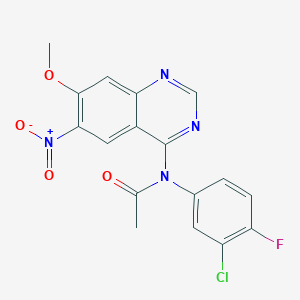
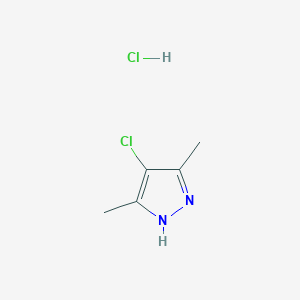
![6-Bromospiro[chromane-2,1'-cyclobutan]-4-ol](/img/structure/B2462106.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2462108.png)
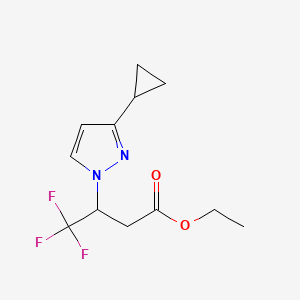
![methyl 3-(morpholine-4-carbonyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B2462111.png)
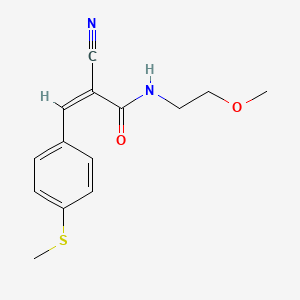
![{[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2462113.png)


![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N',N'-dipropyloxamide](/img/structure/B2462120.png)